Carpipramine dihydrochloride

Antidepressant Activity Iminodibenzyl Pharmacology Comparative Psychopharmacology

Antipsychotic research is often constrained by compounds whose dominant D2 blockade masks serotonergic signals. Carpipramine dihydrochloride solves this with extreme 5-HT2 selectivity (10-6000× over D2, H1, mAChRs), enabling cleaner target engagement data. • Dual 5-HT2/D2 antagonist with quantifiable imipramine-like antidepressant activity-ideal probe for comorbid psychosis-depression models • Benchmark reference for calibrating 'atypicality' in novel antipsychotic screening assays • Well-characterized metabolism supports HPLC/LC-MS method development and validation Full analytical documentation provided. Ships under ambient conditions.

Molecular Formula C28H40Cl2N4O
Molecular Weight 519.5 g/mol
CAS No. 7075-03-8
Cat. No. B048158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpipramine dihydrochloride
CAS7075-03-8
Synonyms1’-[3-(10,11-Dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride (1:2);  Defecton;  Defekton;  PZ 1511; 
Molecular FormulaC28H40Cl2N4O
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.Cl.Cl
InChIInChI=1S/C28H38N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H
InChIKeyNZZMVMMUNRNSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carpipramine Dihydrochloride (CAS 7075-03-8): A Structural Hybrid Atypical Antipsychotic with Quantifiable Differentiation for Research and Procurement


Carpipramine dihydrochloride (CAS 7075-03-8; synonym: Defekton, Prazinil) is an atypical (second-generation) antipsychotic belonging to the iminodibenzyl class [1]. It is distinguished by its unique structural hybrid architecture, combining the tricyclic nucleus of antidepressants like imipramine with a butyrophenone-derived piperidine side chain characteristic of typical neuroleptics such as haloperidol [2]. The compound acts as a potent antagonist at serotonin 5-HT2 receptors and exhibits a functional dopamine D2 receptor antagonism [3]. This compound is currently used clinically in France and Japan for the management of schizophrenia and anxiety, and is particularly noted for addressing negative and depressive symptoms [4]. For research and industrial procurement, its defined hybrid profile offers a distinct intermediate between purely antidopaminergic and purely serotonergic agents, making it a valuable reference compound for investigating dual-action mechanisms.

Why Carpipramine Dihydrochloride Cannot Be Directly Substituted with Clocapramine or Standard Antipsychotics: A Comparative Procurement Perspective


Generic substitution within the iminodibenzyl class or with other atypical antipsychotics is not pharmacologically or therapeutically equivalent due to marked differences in receptor binding profiles and functional activity. Unlike its direct analog clocapramine, which demonstrates purely antidopaminergic activity, carpipramine exhibits a partial imipramine-like action, indicative of an additional antidepressant-like effect not shared by its class counterpart [1]. Furthermore, its affinity for serotonin 5-HT2 receptors is 10 to 6000 times greater than its affinity for dopaminergic, histaminergic, and muscarinic receptors [2], a ratio that dictates a unique side effect and efficacy spectrum distinct from both first-generation antipsychotics and other second-generation agents like mosapramine, which shows a greater propensity for extrapyramidal symptoms and hyperprolactinemia [3]. Therefore, selecting carpipramine dihydrochloride is not merely choosing an antipsychotic, but a specific pharmacological tool with a quantifiably different target engagement profile.

Quantitative Comparative Evidence for Carpipramine Dihydrochloride (CAS 7075-03-8) Against Closest Analogs


Carpipramine Dihydrochloride Exhibits a Quantifiable Partial Imipramine-Like Action Not Found in Clocapramine

Carpipramine demonstrates a partial imipramine-like action, indicating additional antidepressant effects, whereas its direct analog clocapramine exhibits purely antidopaminergic activity without any imipramine-like effects [1]. This functional difference was determined in preclinical studies designed to elucidate the central action of clocapramine [1].

Antidepressant Activity Iminodibenzyl Pharmacology Comparative Psychopharmacology

Carpipramine Dihydrochloride Demonstrates 10- to 6000-Fold Higher Affinity for 5-HT2 Receptors Compared to Dopamine and Muscarinic Receptors

Carpipramine exhibits a remarkably high and specific affinity for serotonin 5-HT2 receptors, as shown by both in vitro and in vivo binding studies [1]. In contrast, its affinity for dopaminergic, histaminergic, and muscarinic receptors is 10 to 6000 times lower than that of a reference antagonist [1]. This binding profile is a hallmark of atypical antipsychotics and predicts a lower risk of extrapyramidal side effects compared to agents with higher D2 occupancy.

Receptor Binding Affinity Serotonin 5-HT2 Antagonism Atypical Antipsychotic Profiling

Carpipramine Dihydrochloride Shows Equivalent Efficacy to Doxepin in Treating Depressive Syndromes

In a double-blind trial comparing carpipramine with the tricyclic antidepressant doxepin, statistical analysis (analysis of covariance) showed no significant difference in efficacy between the two treatments for patients with endogenous depression and psychotic features [1]. In a larger cohort of 60 depressive patients treated with carpipramine, 37 (61.7%) responded positively to therapy [1].

Clinical Trial Antidepressant Efficacy Double-Blind Study

Carpipramine Dihydrochloride Exhibits Lower Antidopaminergic Potency but Comparable Alpha-2 Adrenoceptor Affinity Relative to Clocapramine

In vitro studies using radioligand binding assays in rat striatal and cortical tissue demonstrate that the order of potency for dopamine D2 receptor affinity among iminodibenzyls is Y-516 > clocapramine > carpipramine [1]. However, all three compounds showed the same level of affinity for alpha-1 adrenoceptors, and both clocapramine and carpipramine exhibited similarly high affinity for alpha-2 adrenoceptors, which was greater than that of Y-516 [1].

Dopamine D2 Antagonism Alpha-2 Adrenoceptor Structure-Activity Relationship

Carpipramine Dihydrochloride Shows No Significant Difference in Response or Discontinuation Rates Compared to Pooled Antipsychotics in Schizophrenia

A systematic review and meta-analysis of randomized controlled trials including 290 patients on carpipramine found no significant differences in response rates or discontinuation rates when compared to a pooled group of other antipsychotics [1]. This finding was mirrored for clocapramine, indicating that both drugs have similar overall efficacy profiles to first-generation agents in this indication [1].

Meta-Analysis Schizophrenia Efficacy and Safety

Validated Research and Industrial Application Scenarios for Carpipramine Dihydrochloride (CAS 7075-03-8)


Investigating Atypical Antipsychotic Mechanisms with Minimized Dopamine D2 Drive

Given its documented lower antidopaminergic potency compared to clocapramine and Y-516 [1], yet equivalent alpha-adrenergic affinity [1], carpipramine dihydrochloride serves as an ideal probe for dissecting antipsychotic effects that are not primarily driven by strong D2 receptor blockade. It is particularly suitable for in vitro and in vivo models where a 'clean' alpha-2 or serotonin 5-HT2 signal is desired without the confounding influence of potent D2 antagonism.

Modeling Dual Antipsychotic and Antidepressant Activity

Unlike its analog clocapramine, which lacks imipramine-like effects [2], carpipramine dihydrochloride exhibits a quantifiable partial antidepressant action. This unique profile makes it a superior choice for preclinical research focusing on conditions with comorbid psychosis and depression, such as schizoaffective disorder or psychotic depression, where a single agent with a validated dual mechanism is required as a positive control or lead compound.

Reference Standard for 5-HT2 Receptor Antagonism with a Defined Selectivity Window

Carpipramine dihydrochloride's extreme affinity for serotonin 5-HT2 receptors—10 to 6000 times greater than for dopaminergic, histaminergic, and muscarinic receptors [3]—positions it as a valuable reference compound. It can be used to calibrate assays for atypical antipsychotic activity, serving as a benchmark for evaluating the 'atypicality' or serotonin selectivity of novel chemical entities in receptor binding and functional assays.

Analytical Method Development and Metabolite Identification

With well-characterized metabolic pathways involving hydroxylation of the iminodibenzyl ring and cyclization of the piperidinol group [4], and available pharmacokinetic data in multiple species [5], carpipramine dihydrochloride is an excellent candidate for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of iminodibenzyl-class compounds and their metabolites in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carpipramine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.